molecular formula C22H23N3O4 B2438780 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide CAS No. 899740-07-9

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Cat. No.: B2438780
CAS No.: 899740-07-9
M. Wt: 393.443
InChI Key: SINCXKSZHIMIMM-UHFFFAOYSA-N
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Description

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is a complex organic compound that features a pyridazinone core substituted with a 2,5-dimethoxyphenyl group and a phenethylacetamide moiety

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other cognitive functions .

Mode of Action

The compound acts as a partial agonist at its primary targets . This means it binds to these receptors and partially activates them, leading to a response that is less than the maximum response achievable at these receptors .

Biochemical Pathways

The compound’s interaction with its targets affects the serotonin signaling pathway, which has downstream effects on mood, cognition, and other neurological functions . Oxidative deamination results in the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) . Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

The compound’s onset of action when taken orally is between20 and 40 minutes , and its elimination half-life is 2.48 ± 3.20 hours . The duration of action varies between 4 and 12 hours depending on the route of administration .

Result of Action

Its interaction with serotonin receptors suggests it may have effects on mood and cognition .

Action Environment

Factors such as the individual’s physiological state, the presence of other drugs or substances, and the route of administration could potentially influence its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the pyridazinone core with a 2,5-dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Phenethylacetamide Moiety: The final step involves the acylation of the intermediate with phenethylamine, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyridazinone derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is studied for its potential pharmacological properties. It may act on various biological targets, offering possibilities for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its structural features make it suitable for applications in organic electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenethyl group.

    2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenethyl group.

Uniqueness

The uniqueness of 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The phenethyl group, in particular, may enhance its interaction with certain biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-17-8-10-20(29-2)18(14-17)19-9-11-22(27)25(24-19)15-21(26)23-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINCXKSZHIMIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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